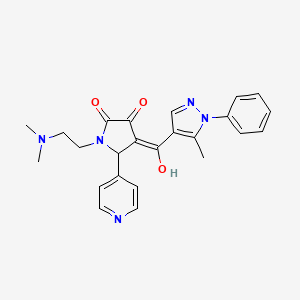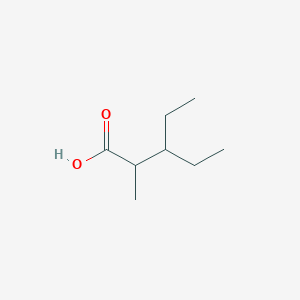
5-bromo-2-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BCPM and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BCPM is not fully understood. However, studies have shown that BCPM binds to certain receptors in the body, including the dopamine D3 receptor and the sigma-1 receptor. Binding to these receptors leads to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BCPM has been shown to have various biochemical and physiological effects. In cancer cells, BCPM induces apoptosis by activating the caspase pathway. In the brain, BCPM has been shown to modulate the activity of certain receptors, leading to changes in neurotransmitter release. BCPM has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using BCPM in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of specific receptor activation or inhibition. However, one limitation of using BCPM is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on BCPM. One direction is to investigate its potential applications in drug discovery. Another direction is to study its effects on other receptors in the body. Additionally, further research is needed to fully understand the mechanism of action of BCPM and its potential applications in various research fields.
Conclusion:
In conclusion, BCPM is a synthetic compound that has potential applications in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BCPM in various research fields.
Synthesis Methods
BCPM can be synthesized using various methods, including the reaction between 2-chloro-5-bromo-benzoyl chloride and N-(1-pyrrolidin-2-ylmethyl)pyridin-2-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure BCPM.
Scientific Research Applications
BCPM has potential applications in various research fields, including cancer research, neuroscience, and drug discovery. In cancer research, BCPM has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, BCPM has been used to study the role of certain receptors in the brain. BCPM has also been used in drug discovery to develop new drugs that target specific receptors.
properties
IUPAC Name |
5-bromo-2-chloro-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O/c18-12-6-7-15(19)14(10-12)17(23)21-11-13-4-3-9-22(13)16-5-1-2-8-20-16/h1-2,5-8,10,13H,3-4,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGARBFTRBXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)
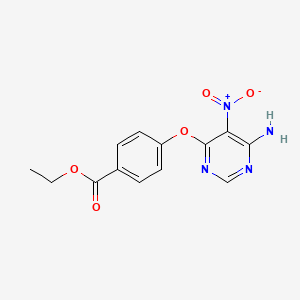

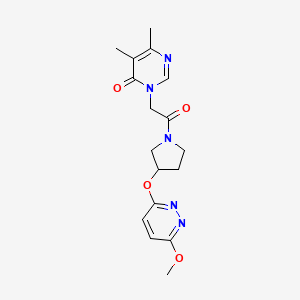
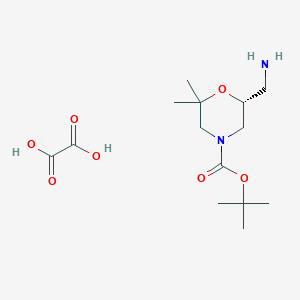
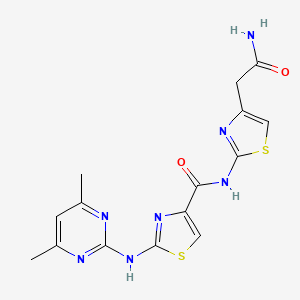



![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2847891.png)
